N-[3-(1H-benzimidazol-2-yl)propyl]-2-(1-methyl-1H-indol-3-yl)acetamide
Description
N-[3-(1H-Benzimidazol-2-yl)propyl]-2-(1-methyl-1H-indol-3-yl)acetamide is a hybrid heterocyclic compound combining benzimidazole and indole moieties linked via an acetamide-propyl chain. The benzimidazole core is known for its role in medicinal chemistry, particularly in antimicrobial and anticancer agents, while the indole group is prevalent in bioactive molecules targeting neurological and enzymatic pathways . The methyl substituent on the indole nitrogen may enhance metabolic stability compared to unsubstituted analogues.
Properties
Molecular Formula |
C21H22N4O |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(1-methylindol-3-yl)acetamide |
InChI |
InChI=1S/C21H22N4O/c1-25-14-15(16-7-2-5-10-19(16)25)13-21(26)22-12-6-11-20-23-17-8-3-4-9-18(17)24-20/h2-5,7-10,14H,6,11-13H2,1H3,(H,22,26)(H,23,24) |
InChI Key |
CELMSOGOJQDVDO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-2-(1-methyl-1H-indol-3-yl)acetamide typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Formation of Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reaction: The final step involves coupling the benzimidazole and indole moieties through a propyl linker and acetamide group. This can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers, continuous flow reactors, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(1-methyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution can be carried out using alkyl halides in the presence of a base, while electrophilic substitution can be performed using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(1-methyl-1H-indol-3-yl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit antimicrobial, antifungal, or antiviral activities, making it a candidate for biological studies.
Medicine: Due to its potential pharmacological properties, it can be investigated for use in drug development, particularly in the treatment of infections or cancer.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the function of enzymes or proteins essential for the survival of microorganisms, leading to their death. The compound may also interfere with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural and functional differences between the target compound and related derivatives:
Physicochemical Properties
- Thermal Stability : Benzimidazole derivatives generally exhibit high melting points (>200°C), as seen in N-[3-(1H-benzimidazol-2-yl)propyl]acetamide , suggesting robustness under physiological conditions.
Toxicity and Selectivity Considerations
Biological Activity
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(1-methyl-1H-indol-3-yl)acetamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula and structural characteristics:
- Molecular Formula : C18H22N4O
- Molecular Weight : 306.40 g/mol
- IUPAC Name : this compound
The structure features a benzimidazole moiety, which is known for its diverse biological activities, and an indole group that may enhance its pharmacological profile.
Antimicrobial Activity
Research indicates that compounds with benzimidazole and indole derivatives exhibit significant antimicrobial properties. A review summarizing various benzimidazole derivatives reported their effectiveness against multiple bacterial strains, including both Gram-positive and Gram-negative bacteria . Specifically, derivatives similar to this compound have shown promising antibacterial activity, with some compounds achieving minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Anticancer Potential
The indole structure is often associated with anticancer activity. Studies have demonstrated that compounds containing indole and benzimidazole frameworks can inhibit the proliferation of cancer cell lines. For instance, certain derivatives have shown cytotoxic effects against MCF7 (breast cancer), SF-268 (central nervous system), and NCI-H460 (lung cancer) cell lines . The specific mechanisms of action may include apoptosis induction and cell cycle arrest.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:
- Substituents on the Benzimidazole Ring : Variations in the substituents can significantly alter the compound's potency and selectivity.
- Indole Modifications : Changes in the indole structure may enhance interaction with biological targets, improving efficacy.
- Linker Length : The propyl linker connecting the benzimidazole and indole moieties plays a role in spatial orientation and binding affinity.
Study 1: Antibacterial Efficacy
In a comparative study, several benzimidazole derivatives were evaluated for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC of 4 μg/mL against S. aureus, demonstrating superior activity compared to traditional antibiotics like ciprofloxacin (MIC = 8 μg/mL) .
Study 2: Anticancer Activity
A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated an IC50 value of 15 μM against NCI-H460 cells, suggesting significant potential as an anticancer agent .
Summary of Findings
The biological activity of this compound highlights its potential as a therapeutic agent:
| Activity Type | Target Organisms/Cell Lines | MIC/IC50 Values |
|---|---|---|
| Antibacterial | S. aureus | 4 μg/mL |
| E. coli | 8 μg/mL | |
| Anticancer | NCI-H460 | 15 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
